6-Chloro-2,3-dihydro-1H-indole hydrochloride
Overview
Description
6-Chloro-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C8H9Cl2N . It is also known by other names such as 6-chloroindoline hydrochloride and 6-Chloro-2,3-dihydro-1H-indolehydrochloride .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3-dihydro-1H-indole hydrochloride consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound isInChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
. Physical And Chemical Properties Analysis
6-Chloro-2,3-dihydro-1H-indole hydrochloride has a molecular weight of 190.07 g/mol . It has a boiling point of 285.5°C at 760 mmHg . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 0 and a topological polar surface area of 12 Ų .Scientific Research Applications
Antiviral Properties
Indole derivatives have been explored for their antiviral potential. While specific studies on 6-Chloro-2,3-dihydro-1H-indole hydrochloride are limited, its structural similarity to other indole compounds suggests that it might exhibit antiviral activity. Researchers could investigate its effects against viral infections, including HIV-1 .
Safety and Hazards
The safety information for 6-Chloro-2,3-dihydro-1H-indole hydrochloride indicates that it may cause eye irritation, skin irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
6-Chloro-2,3-dihydro-1H-indole hydrochloride, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . This interaction with its targets can result in changes at the molecular and cellular level, contributing to its therapeutic effects.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of 19011 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOLXKBFVQAMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596618 | |
Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89978-84-7 | |
Record name | 6-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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